The synthesis of ZLc002 involves several key steps, primarily focusing on achieving high purity and stability of the compound. The compound is prepared in a controlled laboratory environment, ensuring that all reagents meet stringent quality standards.
The synthesis process emphasizes maintaining structural integrity to ensure effective binding to target proteins during assays .
ZLc002 primarily functions through competitive inhibition of the nNOS/NOS1AP complex. This inhibition alters downstream signaling pathways associated with nitric oxide production.
In vitro studies have demonstrated that ZLc002 can effectively reduce nitric oxide synthesis by interfering with the binding affinity between nNOS and NOS1AP. The compound's effectiveness is quantified using IC50 values derived from binding assays .
ZLc002 acts by disrupting the interaction between nNOS and NOS1AP, which prevents the formation of a functional signaling complex necessary for nitric oxide production. This disruption leads to reduced neuronal excitability and pain perception.
Research findings indicate that ZLc002 not only alleviates pain behaviors in animal models but also enhances the cytotoxic effects of paclitaxel on cancer cells, suggesting a dual mechanism involving both pain relief and potential anti-cancer activity .
Relevant analyses confirm that ZLc002 maintains its efficacy across various experimental conditions, highlighting its potential as a therapeutic agent .
ZLc002 has several promising applications in scientific research:
ZLc002 (methyl (3-methoxy-3-oxopropanoyl)-L-valinate) is a structurally characterized small molecule (C₁₀H₁₇NO₅, MW 231.25 g/mol) designed to selectively disrupt the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand (CAPON), also termed nitric oxide synthase 1 adaptor protein (NOS1AP) [1] [5] [7]. This compound represents a pioneering class of PPI inhibitors targeting the nNOS-NOS1AP interface—a high-affinity binding site critical for glutamate-dependent nitric oxide (NO) signaling cascades. Unlike conventional enzyme inhibitors, ZLc002 acts as a molecular wedge, preventing the docking of NOS1AP's C-terminal domain (residues 400–506) to the PDZ domain of nNOS without directly inhibiting nNOS catalytic activity [2] [5]. Its physicochemical properties, including solubility in DMSO (46 mg/mL) and water, facilitate in vitro and in vivo applications [1] [7]. The specificity profile distinguishes ZLc002 from non-selective NOS inhibitors, as it avoids off-target effects on endothelial or inducible NOS isoforms [4].
Table 1: Key Physicochemical and Biological Properties of ZLc002
Property | Value/Description | Source |
---|---|---|
Chemical Formula | C₁₀H₁₇NO₅ | [1] [7] |
Molecular Weight | 231.25 g/mol | [1] [7] |
CAS Number | 308277-46-5 | [1] [7] |
Solubility | DMSO (46 mg/mL), Water (46 mg/mL), Ethanol (46 mg/mL) | [1] |
Primary Target | nNOS-NOS1AP/PDZ domain interaction | [2] [5] |
Mechanism | Disruption of nNOS-CAPON complex formation | [2] [4] |
Purity | >98% (HPLC) | [7] [10] |
The nNOS-NOS1AP complex serves as a critical signaling hub within glutamatergic synapses, physically linking N-methyl-D-aspartate receptor (NMDAR) activation to NO production and downstream effectors like Dexras1 and p38 MAPK [2] [9]. Pathologically, hyperactivity of this complex drives:
Genetic evidence underscores the therapeutic relevance: NOS1AP polymorphisms associate with schizophrenia endophenotypes, post-traumatic stress disorder severity, and major depressive disorder [3] [8] [9]. Targeting this PPI offers precision advantages over broad NMDAR antagonists (e.g., ketamine), which disrupt basal neurotransmission and cause psychomimetic side effects [2] [4]. By selectively uncoupling pathological nNOS signaling without blocking NMDARs, ZLc002 aims to normalize aberrant NO pathways while preserving physiological glutamate function [4] [8].
Figure: Schematic of nNOS-NOS1AP Complex in Synaptic Signaling
NMDAR │ ▼ PSD-95 ─── nNOS (PDZ domain) │ ▼ NOS1AP (C-terminal) ──► Dexras1/p38 MAPK │ ▼ Pathological Outcomes: - Pain sensitization - Dendritic spine loss - Neuroinflammation
ZLc002 emerged from systematic screening of small molecules capable of disrupting nNOS-NOS1AP binding, first reported in peer-reviewed literature circa 2014 [5] [7]. Key milestones in its preclinical validation include:
Table 2: Summary of Key Preclinical Findings for ZLc002
Model System | Dose/Concentration | Key Outcome | Reference |
---|---|---|---|
HEK293T cells | 10 µM | Disrupted nNOS-NOS1AP co-immunoprecipitation | [2] [5] |
Paclitaxel neuropathy (mice) | 10 mg/kg i.p. daily | Reversed mechanical/cold allodynia for 8 days | [4] [5] |
Formalin pain (rats) | 4–10 mg/kg i.p. single dose | Reduced nociceptive behavior & spinal Fos expression | [4] [7] |
Chronic mild stress (mice) | 40 mg/kg i.v. 7 days | Normalized anxiety in elevated plus maze | [8] |
4T1 breast cancer cells | 10–50 µM + paclitaxel | Synergistic reduction in cell viability | [1] [5] |
The enantiomerically pure (S)-ZLc002 demonstrates equivalent activity to the racemic mixture, confirming stereochemistry does not impede target engagement [10]. Despite promising efficacy, the precise structural binding site remains uncharacterized—a limitation acknowledged in current literature [2] [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2